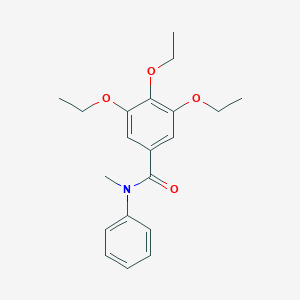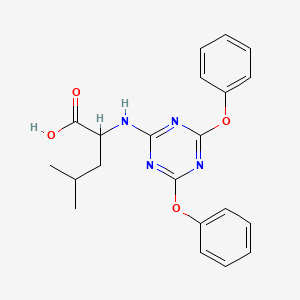![molecular formula C18H25N7O2 B5609042 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5609042.png)
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with structures similar to this chemical often involves multi-step reactions, employing strategies that aim at constructing the pyrazolo[1,5-a][1,4]diazepin core, followed by various functionalization steps. A study by Dzedulionytė et al. (2022) introduces a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, providing insights into the regioselective strategies and cyclization methods that could potentially apply to our compound of interest (Dzedulionytė et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a pyrazolo[1,5-a][1,4]diazepin ring with a cyclobutylcarbonyl group and a triazolylpropanamide moiety. The structural complexity is a result of the integration of multiple heterocyclic systems, which are known to influence the molecule's chemical reactivity and physical properties. The structure-activity relationship (SAR) studies, such as those presented by Kemskii et al. (2015) for related diazepines, offer valuable insights into how modifications in the molecular framework affect the compound's biological activity and interactions (Kemskii et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound is likely influenced by its functional groups and the inherent stability of its heterocyclic cores. The presence of the triazolyl and cyclobutylcarbonyl groups introduces sites for potential nucleophilic and electrophilic reactions, respectively. Research on similar heterocyclic systems suggests that these compounds can undergo various chemical transformations, including cycloadditions, ring expansions, and substitutions, which are critical for further derivatization and functionalization (Mieczkowski et al., 2017).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. The detailed crystallographic analysis provides insights into the molecular arrangement in the solid state, offering clues about the compound's stability and reactivity. Crystallographic studies on similar compounds have been conducted to understand these aspects better, as seen in the work by Mieczkowski et al. (2017), which could serve as a reference for analyzing our compound's physical characteristics (Mieczkowski et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are key to understanding the compound's behavior in chemical and biological systems. Studies on related compounds provide a foundation for predicting how our compound might react under different scenarios. For instance, the work by Shaabani et al. (2009) on the synthesis of related benzodiazepine derivatives outlines methods that could be adapted to study the chemical properties of our compound of interest, highlighting its potential reactivity patterns and stability profiles (Shaabani et al., 2009).
properties
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c26-17(5-8-24-13-19-12-21-24)20-10-15-9-16-11-23(6-2-7-25(16)22-15)18(27)14-3-1-4-14/h9,12-14H,1-8,10-11H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWGOORSYXCVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN3C(=CC(=N3)CNC(=O)CCN4C=NC=N4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)

![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone](/img/structure/B5608981.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5609000.png)
![2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline](/img/structure/B5609004.png)
![N-(2-furylmethyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5609008.png)
![5-{[2-(ethoxymethyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5609009.png)
![2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)

![N'-(3-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5609058.png)

